3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that features a naphthalene ring fused to a pyrazole ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of naphthalene derivatives with hydrazine derivatives under controlled conditionsThe final product is then converted to its hydrochloride salt form for increased stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-amine and naphthalene-2-amine share structural similarities.
Pyrazole derivatives: Compounds such as 1H-pyrazol-3-amine and 1H-pyrazol-4-amine are structurally related.
Uniqueness
3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is unique due to the specific combination of the naphthalene and pyrazole rings, along with the presence of the amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
850869-67-9 |
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Molecular Formula |
C13H12ClN3 |
Molecular Weight |
245.71 g/mol |
IUPAC Name |
5-naphthalen-1-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H11N3.ClH/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H,(H3,14,15,16);1H |
InChI Key |
PQSGMQLQAIHSES-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl |
Origin of Product |
United States |
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